Elloramycin

Description

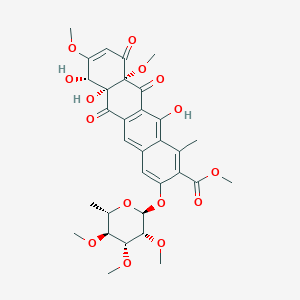

Structure

3D Structure

Properties

Molecular Formula |

C32H36O15 |

|---|---|

Molecular Weight |

660.6 g/mol |

IUPAC Name |

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-3-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-7H-tetracene-2-carboxylate |

InChI |

InChI=1S/C32H36O15/c1-12-19-14(10-16(20(12)29(38)44-7)47-30-25(43-6)24(42-5)23(41-4)13(2)46-30)9-15-21(22(19)34)28(37)32(45-8)18(33)11-17(40-3)27(36)31(32,39)26(15)35/h9-11,13,23-25,27,30,34,36,39H,1-8H3/t13-,23-,24+,25+,27+,30-,31+,32+/m0/s1 |

InChI Key |

OYEXGNNKRQPUBW-FJYHMNRNSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC |

Synonyms |

elloramycin elloramycin B elloramycin C elloramycin D elloramycin E elloramycin F |

Origin of Product |

United States |

Foundational & Exploratory

Elloramycin's Mechanism of Action as a Ribosomal Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elloramycin is an anthracycline-like antibiotic produced by Streptomyces olivaceus with both antitumor and antibacterial properties.[1] This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action as a ribosomal inhibitor. While specific high-resolution structural data and detailed quantitative biochemical data for this compound's interaction with the ribosome are not extensively available in public literature, this guide outlines the established framework for its mode of action and provides the necessary experimental protocols to further elucidate its precise molecular interactions. It is understood that this compound targets the large (50S) ribosomal subunit, likely inhibiting protein synthesis by binding within the polypeptide exit tunnel. This guide serves as a comprehensive resource for researchers investigating this compound and other antibiotics targeting the ribosome.

Introduction to this compound

This compound is a polyketide-based compound characterized by a tetracenomycin C-like aglycone linked to a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety.[1] It exhibits weak to moderate activity against a range of Gram-positive bacteria.[1] Its structural similarity to other known ribosomal inhibitors and preliminary evidence point towards the bacterial ribosome as its primary target.

Proposed Mechanism of Action: Inhibition of the 50S Ribosomal Subunit

The current working hypothesis for this compound's mechanism of action is its interaction with the 50S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis. The most probable binding site is the nascent polypeptide exit tunnel (NPET), a channel within the 50S subunit through which the growing polypeptide chain emerges.

By binding within the NPET, this compound can sterically hinder the progression of the nascent polypeptide chain, leading to premature termination of translation. This mechanism is shared by other classes of antibiotics, such as macrolides.

Visualizing the Proposed Mechanism

Caption: Proposed mechanism of this compound action.

Quantitative Data

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis | 10 - 25 |

| Staphylococcus aureus | 25 - 50 |

| Streptomyces spp. | 1 - 10 |

| Escherichia coli | > 100 |

Note: The MIC values are approximate ranges compiled from general statements in the literature and should be experimentally verified.[1]

Detailed Experimental Protocols

To rigorously characterize the mechanism of action of this compound as a ribosomal inhibitor, a series of biochemical and structural biology experiments are required. The following are detailed, generalized protocols for key experiments that would be employed.

In Vitro Translation Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli MRE600) known to be sensitive to ribosomal inhibitors.

-

Reaction Mixture: Assemble a reaction mixture containing the S30 extract, a suitable buffer (containing Tris-HCl, Mg(OAc)₂, NH₄Cl, DTT), an energy source (ATP, GTP, creatine phosphate, creatine kinase), amino acids (including a radiolabeled amino acid such as ³⁵S-methionine), and a template mRNA (e.g., luciferase mRNA).

-

Inhibitor Addition: Add varying concentrations of this compound (typically from 0.01 µM to 100 µM) to the reaction mixtures. Include a no-inhibitor control and a positive control with a known ribosomal inhibitor (e.g., chloramphenicol).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Quantification: Stop the reaction and quantify the amount of newly synthesized protein. For radiolabeled proteins, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For luciferase assays, luminescence can be measured.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for In Vitro Translation Inhibition Assay.

Ribosome Binding Assay (Filter Binding)

This assay can be used to determine the binding affinity (Kd) of this compound to the ribosome.

Methodology:

-

Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial strain.

-

Radiolabeling (optional but recommended): If this compound can be radiolabeled (e.g., with ³H or ¹⁴C), this will facilitate direct measurement of binding.

-

Binding Reaction: Incubate a constant concentration of ribosomes with varying concentrations of labeled this compound in a suitable binding buffer.

-

Filtration: After incubation to reach equilibrium, filter the reaction mixture through a nitrocellulose membrane. The ribosome-Elloramycin complex will be retained on the filter, while unbound this compound will pass through.

-

Washing: Wash the filters with cold binding buffer to remove non-specifically bound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound this compound against the free this compound concentration and fit the data to a saturation binding curve to determine the Kd.

Toeprinting Assay

A toeprinting assay can precisely map the stalling site of the ribosome on an mRNA template caused by an inhibitor.

Methodology:

-

In Vitro Translation: Set up an in vitro translation reaction as described above, using a specific mRNA template.

-

Inhibitor Addition: Add this compound at a concentration known to inhibit translation.

-

Primer Extension: After a short incubation to allow for ribosome stalling, add a radiolabeled DNA primer that is complementary to a downstream region of the mRNA template and reverse transcriptase.

-

Analysis: The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked. The resulting truncated cDNA products ("toeprints") are then analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography. The size of the toeprint indicates the precise location of the stalled ribosome.

Caption: Workflow for Toeprinting Assay.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM can provide a high-resolution structure of the this compound-ribosome complex, revealing the precise binding site and conformational changes.

Methodology:

-

Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of this compound to form the ribosome-antibiotic complex.

-

Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-Elloramycin complex.

-

Model Building and Refinement: Build an atomic model of the complex into the electron density map and refine it to obtain a detailed structural model of the interaction.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antibacterial agents. While its general mechanism of action as a ribosomal inhibitor targeting the 50S subunit is postulated, further detailed investigation is required. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise binding site, affinity, and inhibitory mechanism of this compound. Specifically, high-resolution structural studies using cryo-EM, coupled with detailed biochemical and kinetic analyses, will be crucial in fully characterizing its interaction with the bacterial ribosome and informing future drug development efforts.

References

The Biological Activity of Elloramycin Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elloramycin is an anthracycline-like natural product with demonstrated antitumoral properties. This technical guide provides a comprehensive overview of the biological activity of this compound and its close structural analog, Tetracenomycin X, against various cancer cell lines. Due to the limited publicly available data on this compound, this document leverages findings from studies on Tetracenomycin X to infer potential mechanisms of action, including cytotoxicity, effects on cell cycle progression, and modulation of key signaling pathways. Detailed experimental protocols for assessing these biological activities are also provided to facilitate further research and drug development efforts in this area.

Introduction

This compound is a polyketide antibiotic belonging to the anthracycline class, a group of compounds renowned for their potent anticancer activities. Produced by Streptomyces olivaceus, this compound's core structure is closely related to Tetracenomycin C.[1][2] While initial studies highlighted its activity against L-1210 leukemia cells, a comprehensive profile of its efficacy across a broad range of human cancer cell lines has been challenging to establish from publicly accessible data.[2]

Given the structural similarity, this guide incorporates data from the closely related analog, Tetracenomycin X, to provide a more complete picture of the potential biological activities of this compound. Tetracenomycins are also aromatic polyketide antibiotics that exhibit both antibacterial and anticancer properties.[3] This guide will therefore present the known anticancer activities of Tetracenomycin X as a predictive model for this compound's mechanism of action.

Cytotoxicity of Tetracenomycin X Against Human Cancer Cell Lines

Quantitative analysis of the cytotoxic effects of Tetracenomycin X has been performed on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 6.41 ± 0.87 |

| H460 | Lung Carcinoma | 5.42 ± 1.17 |

Table 1: IC50 values of Tetracenomycin X in human lung cancer cell lines after 24 hours of treatment. Data is presented as mean ± standard deviation.[4]

Of note, Tetracenomycin X demonstrated selective cytotoxicity towards lung cancer cells while having minimal effect on normal lung fibroblasts (MRC-5).[4]

Mechanism of Action

The anticancer activity of Tetracenomycin X is primarily attributed to its ability to induce cell cycle arrest. Studies have shown that it does not significantly induce apoptosis or autophagy in lung cancer cells.[4]

Cell Cycle Arrest

Tetracenomycin X has been shown to induce cell cycle arrest at the G0/G1 phase in A549 and H460 lung cancer cells.[4] This arrest is mediated by the downregulation of key proteins involved in the G1 to S phase transition, namely Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[4]

Signaling Pathways

The mechanism underlying the downregulation of Cyclin D1 by Tetracenomycin X involves a dual action:

-

Direct Proteasomal Degradation: Tetracenomycin X directly promotes the degradation of Cyclin D1 through the proteasome pathway.[4]

-

Indirect Downregulation via Signaling Pathway Activation: Tetracenomycin X activates the p38 and c-JUN signaling pathways. The activation of these pathways leads to the subsequent downregulation of Cyclin D1 expression.[4]

The proposed signaling pathway for the anticancer activity of Tetracenomycin X is depicted in the following diagram:

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of compounds like this compound and Tetracenomycin X.

Cell Viability and Cytotoxicity Assay (SRB Assay)

This protocol is based on the sulforhodamine B (SRB) assay, which is a colorimetric assay used to determine cell number by staining total cellular protein.[4]

Materials:

-

Cancer cell lines (e.g., A549, H460) and normal fibroblasts (e.g., MRC-5)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (this compound or Tetracenomycin X)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Fixation: After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 10 minutes at room temperature.

-

Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration (e.g., IC50) for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle using flow cytometry.[4]

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

While direct and extensive data on the anticancer properties of this compound remain limited in the public domain, the available information on its structural analog, Tetracenomycin X, provides a strong foundation for inferring its potential mechanism of action. The data suggests that this compound may act as a selective anticancer agent that induces cell cycle arrest at the G0/G1 phase through the modulation of the p38 and c-JUN signaling pathways, ultimately leading to the downregulation of Cyclin D1.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: Confirming whether this compound induces cell cycle arrest and investigating its effects on apoptosis and autophagy in various cancer cell models.

-

Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by this compound to confirm if they align with those affected by Tetracenomycin X.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models.

The detailed protocols and inferred mechanisms of action presented in this technical guide provide a valuable resource for researchers and drug development professionals to advance the investigation of this compound as a potential novel anticancer therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetracenomycin X Exerts Antitumour Activity in Lung Cancer Cells through the Downregulation of Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Elloramycin Aglycone 8-Demethyltetracenomycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 8-demethyltetracenomycin C (8-DMTC), the aglycone core of the antitumor antibiotic elloramycin. This document details the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this complex biosynthetic pathway.

Introduction

This compound is a polyketide antibiotic produced by Streptomyces olivaceus Tü2353, belonging to the anthracycline family of natural products known for their antibacterial and antitumor activities. The biosynthesis of this compound proceeds through the formation of its aglycone, 8-demethyltetracenomycin C (8-DMTC), which is subsequently glycosylated and methylated. Understanding the biosynthesis of 8-DMTC is crucial for the chemoenzymatic synthesis of novel this compound analogs with potentially improved therapeutic properties.

The biosynthesis of 8-DMTC is orchestrated by a set of enzymes encoded by the elm gene cluster. This guide will delve into the functions of these enzymes, the sequence of reactions they catalyze, and the experimental approaches used to characterize this pathway.

Genetic Organization of the Biosynthetic Pathway

The genes responsible for the biosynthesis of 8-demethyltetracenomycin C are located in the elm gene cluster within Streptomyces olivaceus. However, the genes required for the synthesis of the L-rhamnose sugar moiety, which is attached to 8-DMTC to form this compound, are found in a separate rha gene cluster. This spatial separation of the aglycone and deoxysugar biosynthesis genes is a notable feature of this compound production.

The Biosynthetic Pathway of 8-Demethyltetracenomycin C

The formation of 8-DMTC begins with the assembly of a decaketide chain from one acetyl-CoA starter unit and nine malonyl-CoA extender units, catalyzed by a type II polyketide synthase (PKS). This initial polyketide chain undergoes a series of cyclization, oxidation, and methylation reactions to yield the final tetracyclic structure of 8-DMTC.

The key enzymatic steps are outlined below:

-

Polyketide Chain Assembly: The ElmKLM polyketide synthase catalyzes the iterative condensation of malonyl-CoA units to form a linear decaketide intermediate.[1]

-

Cyclization Cascade: A series of cyclases, including ElmNIJ and ElmI, are responsible for the regioselective folding and intramolecular aldol condensations of the polyketide chain to form the tetracyclic ring system.[1]

-

Oxidative Tailoring: The intermediate undergoes several oxidative modifications. ElmH, a monooxygenase, and ElmG, an oxygenase, play crucial roles in introducing hydroxyl groups at specific positions on the tetracyclic core.[2]

-

Methylation: The molecule is further modified by methyltransferases ElmNII and ElmP, which add methyl groups at specific hydroxyl moieties.[1]

The final product of this intricate enzymatic assembly line is 8-demethyltetracenomycin C.

Quantitative Data

Precise quantitative data for every enzyme in the 8-DMTC biosynthetic pathway is not extensively available in the literature. However, studies on homologous enzymes from the closely related tetracenomycin C biosynthetic pathway provide valuable insights. Additionally, production yields of 8-DMTC have been reported in various heterologous expression systems.

Table 1: Production Yields of 8-Demethyltetracenomycin C in Heterologous Hosts

| Host Strain | Expression System | 8-DMTC Yield (mg/L) | Reference |

| Streptomyces lividans TK24 | cos16F4 cosmid | ~15-20 | [3] |

| Streptomyces coelicolor M1146 | cos16F4iE integrated cassette | 166 | |

| Engineered S. coelicolor M1146 | with overexpression of vhb, accA2BE, and sco6196 | 400 | [3] |

Table 2: Kinetic Parameters of Homologous Enzymes from the Tetracenomycin C Biosynthetic Pathway

| Enzyme (Homolog of) | Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | Reference |

| TcmI (ElmI) | Tetracenomycin F2 | 121 ± 18.2 | 704 ± 62.3 | |

| TcmH (ElmH) | Tetracenomycin F1 | 7.47 ± 0.67 | 473 ± 10 | [4] |

Note: The kinetic data presented is for enzymes from the tetracenomycin C biosynthetic pathway in Streptomyces glaucescens, which are highly homologous to the corresponding "Elm" enzymes.

Experimental Protocols

The elucidation of the 8-demethyltetracenomycin C biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of the elm Gene Cluster in Streptomyces coelicolor

This protocol describes the transfer and expression of the elm gene cluster, typically housed on a cosmid or integrative plasmid, into a heterologous Streptomyces host for the production of 8-DMTC.

1. Preparation of the Expression Construct:

- The elm gene cluster, often contained within a cosmid like cos16F4, is engineered into an integrative vector such as one containing the ΦC31 integrase system for stable chromosomal integration into the host.

2. Transformation of E. coli Donor Strain:

- The integrative plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

3. Intergeneric Conjugation:

- Grow the E. coli donor strain and the recipient Streptomyces coelicolor M1146 strain to mid-log phase.

- Wash and mix the donor and recipient cells.

- Plate the cell mixture on a suitable medium (e.g., MS agar) and incubate to allow for conjugation.

- Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the integrative plasmid to select for exconjugants).

4. Fermentation and Production of 8-DMTC:

- Inoculate a suitable production medium (e.g., R5A medium) with a spore suspension or mycelial fragments of the recombinant S. coelicolor strain.

- Incubate the culture with shaking at 30°C for 5-7 days.

5. Extraction and Analysis:

- Extract the culture broth with an organic solvent (e.g., ethyl acetate) at an acidic pH.

- Analyze the organic extract for the presence of 8-DMTC using HPLC.

Protocol 2: HPLC Analysis of 8-Demethyltetracenomycin C

This protocol outlines a general method for the detection and quantification of 8-DMTC from culture extracts.

1. Sample Preparation:

- Evaporate the organic extract from the fermentation to dryness.

- Resuspend the residue in a suitable solvent (e.g., methanol).

- Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: Acetonitrile.

- Gradient: A linear gradient from 20% B to 100% B over 30 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV-Vis detector at 280 nm and 430 nm.

- Standard: A purified standard of 8-demethyltetracenomycin C should be used for retention time comparison and quantification.

Protocol 3: Gene Knockout in Streptomyces olivaceus using CRISPR/Cas9

This protocol provides a framework for the targeted deletion of a gene within the elm cluster in the native producer, S. olivaceus.

1. Design of sgRNA and Homology Arms:

- Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

- Design 1-2 kb homology arms flanking the target gene for homologous recombination.

2. Construction of the CRISPR/Cas9 Editing Plasmid:

- Clone the sgRNA cassette and the homology arms into a suitable Streptomyces CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2).

3. Conjugal Transfer into Streptomyces olivaceus:

- Transform the editing plasmid into an E. coli donor strain.

- Perform intergeneric conjugation with S. olivaceus as described in Protocol 1.

4. Selection of Mutants:

- Select for exconjugants on appropriate antibiotic-containing media.

- Screen individual colonies by PCR using primers flanking the targeted gene to identify deletions.

5. Curing of the Editing Plasmid:

- Passage the confirmed mutant through several rounds of non-selective growth to promote the loss of the temperature-sensitive editing plasmid.

6. Phenotypic Analysis:

- Analyze the culture extracts of the knockout mutant by HPLC to confirm the loss of 8-DMTC production and potentially identify accumulated intermediates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a typical experimental workflow for gene knockout.

Caption: Biosynthetic pathway of 8-demethyltetracenomycin C.

References

- 1. Heterologous expression of 8-demethyl-tetracenomycin (8-dmtc) affected Streptomyces coelicolor life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Tetracenomycin F1 monooxygenase: oxidation of a naphthacenone to a naphthacenequinone in the biosynthesis of tetracenomycin C in Streptomyces glaucescens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Novel Elloramycin Analogues from Microbial Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for identifying and characterizing novel elloramycin analogues from microbial sources. Elloramycins are a class of anthracycline-like polyketides with notable antitumor and antibacterial activities, making their novel analogues promising candidates for drug discovery and development. This document outlines the biosynthetic pathway of this compound, detailed experimental protocols for the generation, isolation, and characterization of new derivatives, and a summary of their biological activities.

This compound Biosynthesis Pathway

This compound is produced by Streptomyces olivaceus. Its biosynthesis is a complex process involving a type II polyketide synthase (PKS) and subsequent tailoring enzymes. The biosynthetic gene cluster for the aglycone, 8-demethyltetracenomycin C (8-DMTC), is encoded by the elm genes. A separate cluster, the rha genes, is responsible for the biosynthesis of the L-rhamnose sugar moiety.[1] Both gene clusters are essential for the production of the final glycosylated this compound.[1][2]

The biosynthesis begins with the formation of the polyketide backbone from acetate units by the minimal PKS (ElmK, ElmS, ElmI). The nascent polyketide chain then undergoes a series of cyclization and aromatization reactions catalyzed by cyclases (ElmN, ElmJ) to form the characteristic tetracyclic ring structure of the aglycone. Tailoring enzymes, including oxygenases (ElmH) and methyltransferases, further modify the aglycone. The glycosyltransferase ElmGT then attaches the TDP-L-rhamnose sugar, synthesized by the rha gene products, to the 8-hydroxyl group of the aglycone. Finally, a series of methyltransferases (ElmMI, ElmMII, ElmMIII) methylate the hydroxyl groups of the rhamnose moiety to yield the mature this compound molecule.

Experimental Protocols

Generation of Novel this compound Analogues through Combinatorial Biosynthesis

Combinatorial biosynthesis is a powerful technique for generating novel this compound analogues. This involves the heterologous expression of the elm gene cluster in a suitable host strain, such as Streptomyces albus or Streptomyces coelicolor, along with gene clusters encoding the biosynthesis of different sugar moieties. The substrate flexibility of the glycosyltransferase ElmGT allows for the attachment of various sugar molecules to the 8-DMTC aglycone, creating a diverse library of novel analogues.

Workflow for Combinatorial Biosynthesis:

Detailed Methodology:

-

Vector Construction:

-

The elm gene cluster, responsible for the aglycone biosynthesis, is cloned into a suitable expression vector (e.g., a cosmid or a plasmid with an integrating element).

-

Genes for the biosynthesis of the desired sugar moieties (e.g., from other polyketide pathways) are cloned into a compatible expression plasmid.

-

-

Host Strain Transformation:

-

The constructed plasmids are introduced into a heterologous host strain, such as Streptomyces albus or a genetically engineered S. coelicolor strain optimized for heterologous expression. Protoplast transformation or intergeneric conjugation are common methods.

-

-

Fermentation:

-

Seed Culture: Inoculate a suitable seed medium (e.g., TSB) with spores or mycelia of the recombinant Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Production Culture: Inoculate a production medium (e.g., R5A or other optimized fermentation media) with the seed culture. Incubate at 28-30°C with shaking for 5-7 days.

-

Extraction and Purification of this compound Analogues

-

Extraction:

-

After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

-

The secondary metabolites are extracted from the mycelium and/or the supernatant using an organic solvent such as ethyl acetate or a mixture of methanol and dichloromethane.

-

The organic extract is then concentrated in vacuo to yield a crude extract.

-

-

Purification:

-

The crude extract is subjected to purification using High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is typically used.

-

A gradient elution system with water and acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is employed.

-

Fractions are collected based on the UV-Vis absorption profile of the eluate, with detection typically at wavelengths around 280 nm and 430 nm for the tetracenomycin chromophore.

-

Structural Characterization

The purified novel analogues are structurally elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the new compounds. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which can provide information about the structure of the aglycone and the sugar moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including the stereochemistry, of the novel analogues.

Bioactivity Assessment

The biological activity of the newly identified this compound analogues is evaluated through various in vitro assays.

Antibacterial Activity

-

Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well plate containing a suitable broth medium. A standardized inoculum of the test bacteria is added to each well. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria after incubation.

Anticancer Activity

-

Cytotoxicity Assay (IC₅₀ Determination): The half-maximal inhibitory concentration (IC₅₀) is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the this compound analogues for a specified period (e.g., 48 or 72 hours).

-

The cell viability is measured, and the IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

-

Quantitative Data on Novel this compound Analogues

The following table summarizes the bioactivity data for some reported this compound analogues. This data provides a basis for structure-activity relationship (SAR) studies and further drug development.

| Compound Name | Aglycone | Sugar Moiety | Antibacterial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) | Reference |

| This compound | 8-Demethyltetracenomycin C | 2',3',4'-tri-O-methyl-L-rhamnose | S. aureus: 12.5, B. subtilis: 6.25 | L1210: ~1.0 | [3] |

| 8-O-Methylelloramycinone | 8-O-Methyl-8-demethyltetracenomycin C | None | - | L1210: <0.1 | [4] |

| 8-demethyl-8-α-L-olivosyl-tetracenomycin C | 8-Demethyltetracenomycin C | L-olivose | Data not available | Data not available | [5] |

| 8-demethyl-8-α-L-oleandrosyl-tetracenomycin C | 8-Demethyltetracenomycin C | L-oleandrose | Data not available | Data not available | [5] |

Note: The bioactivity data for novel analogues is often not extensively published in a comparative format. The table above represents a compilation of available data and highlights the potential for improved activity with structural modifications.

Conclusion

The identification of novel this compound analogues from microbial sources through combinatorial biosynthesis and other metabolic engineering strategies is a promising avenue for the discovery of new therapeutic agents. The detailed protocols and methodologies outlined in this guide provide a framework for researchers to generate, isolate, characterize, and evaluate the bioactivity of these compounds. Further exploration of the chemical space around the this compound scaffold is warranted to develop new drug candidates with improved efficacy and pharmacological properties.

References

- 1. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of Elloramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Elloramycin, a notable anthracycline-like antitumor antibiotic produced by Streptomyces olivaceus. The document details the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation and characterization of this complex natural product.

Introduction to this compound

This compound (molecular formula: C₃₂H₃₆O₁₅) is a dark yellow compound that exhibits weak activity against a range of Gram-positive bacteria and shows potential against stem cells of L-1210 leukemia.[1][2] Its structure is characterized by a tetracenomycin-like aglycone linked to a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety through a phenolic alpha-glycosidic bond.[1][2] The complex structure necessitates a multi-faceted analytical approach for unambiguous identification and characterization.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. While specific datasets are not widely available in public databases, this section outlines the key parameters derived from foundational literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of this compound. The structure was originally established by comparing its ¹H and ¹³C NMR spectra with those of the known compound tetracenomycin C.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in searched sources | - | - | Aromatic Protons |

| Data not available in searched sources | - | - | Methine Protons |

| Data not available in searched sources | - | - | Methylene Protons |

| Data not available in searched sources | - | - | Methyl Protons (Aglycone) |

| Data not available in searched sources | - | - | Sugar Moiety Protons |

| Data not available in searched sources | - | - | Hydroxyl Protons |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in searched sources | C, CH, CH₂, CH₃ | Aglycone Carbons |

| Data not available in searched sources | C, CH, CH₂, CH₃ | Sugar Moiety Carbons |

| Data not available in searched sources | C=O | Carbonyl Carbons |

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and elemental composition of this compound, and its fragmentation pattern offers insights into its substructures.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion Type | Proposed Fragment |

| 660.2003 | [M+H]⁺ | Molecular Ion (Calculated for C₃₂H₃₆O₁₅) |

| Data not available in searched sources | Fragment Ion | Loss of the sugar moiety |

| Data not available in searched sources | Fragment Ion | Cleavage of the tetracyclic ring system |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound is characteristic of its anthracycline chromophore, showing distinct absorption bands in the UV and visible regions.

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) nm | Solvent | Chromophore Transition |

| ~297 | Methanol | π → π |

| ~495 | Methanol | n → π |

| ~524 | Methanol | n → π |

| ~560 | Methanol | n → π |

| (Note: The λmax values are typical for anthracyclines and the exact values for this compound may vary slightly.) |

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis. The following are generalized protocols for the analysis of this compound.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a cryoprobe.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova).

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.

-

ESI-MS Acquisition:

-

Ionization Mode: Positive ion mode is typically used for anthracyclines to detect [M+H]⁺ ions.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 100-1000).

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable ion generation and minimize in-source fragmentation.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the precursor ion ([M+H]⁺) in the first mass analyzer.

-

Induce fragmentation in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Analyze the resulting product ions in the second mass analyzer to obtain the fragmentation pattern.

-

UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax for optimal accuracy.

-

Acquisition:

-

Wavelength Range: Scan from 200 to 800 nm to cover both the UV and visible regions.

-

Blank Correction: Use a cuvette containing the pure solvent as a reference to record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of the this compound solution. The instrument will automatically subtract the baseline.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

-

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a Type II polyketide synthase (PKS) and subsequent tailoring enzymes. A key feature is that the genes for the aglycone and the sugar moiety are located in two separate gene clusters on the chromosome of Streptomyces olivaceus.

References

Methodological & Application

Application Notes and Protocols for Heterologous Expression of Elloramycin in Streptomyces coelicolor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful heterologous expression of the antitumor agent Elloramycin in the model actinomycete, Streptomyces coelicolor. Detailed protocols and metabolic engineering strategies are outlined to facilitate the production and optimization of this valuable secondary metabolite.

Introduction

This compound is an anthracycline-like polyketide with significant antitumor properties. Its native producer, Streptomyces olivaceus, presents challenges for genetic manipulation and large-scale production. Streptomyces coelicolor has emerged as a robust and genetically tractable heterologous host for the production of a wide array of secondary metabolites, including polyketides.[1][2][3] Engineered strains of S. coelicolor, with deleted native antibiotic biosynthetic gene clusters (BGCs), offer a "clean" background, minimizing the production of competing metabolites and potentially increasing the precursor pool available for this compound synthesis.[3]

A unique feature of this compound biosynthesis is that the genes for the polyketide aglycon and the deoxysugar moiety, L-rhamnose, are located in two separate gene clusters in the native producer.[4][5] Successful heterologous production, therefore, necessitates the co-expression of both the this compound BGC (elm genes) and the L-rhamnose BGC (rha genes).[4][5]

Key Challenges and Metabolic Engineering Strategies

The primary bottleneck in the heterologous production of this compound in S. coelicolor is often the limited availability of the specific sugar precursor, dTDP-L-rhamnose.[6] The native metabolic pathways of S. coelicolor may not supply this precursor in sufficient quantities to support high-level production of glycosylated secondary metabolites.[6]

Strategies to Enhance Production:

-

Co-expression of Rhamnose Biosynthesis Genes: It is crucial to co-express the four genes required for dTDP-L-rhamnose biosynthesis (rhaA, rhaB, rhaC, rhaD) alongside the this compound aglycon gene cluster.[4][5]

-

Enhancing Precursor Supply: Overexpression of genes from heterologous pathways known to efficiently produce dTDP-L-rhamnose, such as those from the oleandomycin biosynthetic gene cluster, has been shown to dramatically increase the yield of related glycosylated compounds and is a promising strategy for this compound.[6]

-

Host Strain Engineering: Utilizing engineered S. coelicolor strains, such as M1146 or M1152, which have deletions in endogenous BGCs (e.g., for actinorhodin and prodigiosins), can reduce metabolic burden and competition for precursors.[3][4]

-

Increasing Malonyl-CoA Availability: As a type II polyketide, the this compound backbone is synthesized from malonyl-CoA. Overexpressing the acetyl-CoA carboxylase complex (accA2BE) can enhance the supply of this critical building block.[4]

Quantitative Data Summary

While specific production titers for this compound in engineered S. coelicolor are not extensively reported in peer-reviewed literature, the following table summarizes relevant quantitative data to guide expectations and experimental design.

| Product | Host Strain | Engineering Strategy | Production Level/Improvement | Reference |

| Glycosylated Aminocoumarins | S. coelicolor M512 | Co-expression of four dTDP-rhamnose synthesis genes (from oleandomycin cluster) | 26-fold increase in glycosylated products | [6] |

| Glycosylated Aminocoumarins | S. coelicolor M512 | Expression of 4-ketoreductase gene (oleU) alone | 8-fold increase in glycosylated products | [6] |

| General Heterologous Polyketides | S. coelicolor | Expression of various PKS gene clusters | 1 - 100 mg/L | [7] |

| This compound Aglycon (8-DMTC) | S. lividans | Expression of this compound BGC (cos16F4) without rhamnose genes | Accumulation of the aglycon, no this compound | [4][5] |

| This compound | S. lividans | Co-expression of this compound BGC and rhamnose BGC (pEM4RO) | Successful formation of this compound | [4][5] |

Experimental Workflow

The overall process for heterologous expression of this compound in S. coelicolor involves several key stages, from gene cluster cloning to fermentation and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of the heterologous production of clorobiocin derivatives and this compound in Streptomyces coelicolor M512 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

fermentation and purification techniques for Elloramycin production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Streptomyces olivaceus for the production of Elloramycin, a potent anthracycline-like antitumor agent, and the subsequent purification of the compound. The methodologies outlined are based on established principles of actinomycete fermentation and natural product purification.

I. Fermentation of Streptomyces olivaceus for this compound Production

Introduction

This compound is a secondary metabolite produced by the bacterium Streptomyces olivaceus.[1][2] Optimization of fermentation conditions is critical to maximize the yield and purity of the target compound. This section details the recommended medium and a protocol for optimizing fermentation parameters.

Data Presentation: Fermentation Parameter Optimization

While specific quantitative data for this compound yield under varying fermentation conditions is not extensively available in the public domain, the following tables present an illustrative example of how to structure and present such data, based on typical results from optimizing antibiotic production in Streptomyces species.

Table 1: Effect of Carbon Source on this compound Production

| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |

| Glucose | 8.5 | 120 |

| Soluble Starch | 9.2 | 155 |

| Maltose | 7.8 | 110 |

| Glycerol | 8.1 | 130 |

Table 2: Effect of Nitrogen Source on this compound Production

| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |

| Yeast Extract | 10.1 | 180 |

| Peptone | 9.5 | 165 |

| Soybean Meal | 11.2 | 210 |

| Ammonium Sulfate | 7.2 | 95 |

Table 3: Effect of pH on this compound Production

| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |

| 5.0 | 6.5 | 80 |

| 6.0 | 8.9 | 150 |

| 7.0 | 10.8 | 205 |

| 8.0 | 9.1 | 170 |

Table 4: Effect of Temperature on this compound Production

| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |

| 25 | 8.2 | 140 |

| 28 | 10.5 | 215 |

| 32 | 9.8 | 190 |

| 37 | 6.1 | 75 |

Experimental Protocols: Fermentation

Protocol 1: Culture Maintenance and Inoculum Preparation

-

Strain: Streptomyces olivaceus (e.g., Tü2353).[2]

-

Maintenance Medium: International Streptomyces Project Medium 4 (ISP4) or R5A agar plates.

-

Inoculum Medium (Seed Culture): Tryptic Soy Broth (TSB) or R5A liquid medium.

-

Procedure:

-

Aseptically transfer a loopful of spores from a mature (7-10 days) culture of S. olivaceus into a 250 mL flask containing 50 mL of seed culture medium.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Protocol 2: Production Fermentation

-

Production Medium: R5A medium is a commonly used medium for antibiotic production by Streptomyces species.[3] The composition is as follows:

-

Sucrose: 103 g/L

-

K₂SO₄: 0.25 g/L

-

MgCl₂·6H₂O: 10.12 g/L

-

Glucose: 10 g/L

-

Casamino acids: 0.1 g/L

-

Yeast extract: 5 g/L

-

TES buffer: 5.73 g/L

-

Trace element solution: 2 mL/L

-

Adjust pH to 7.2 before sterilization.

-

Post-sterilization, aseptically add sterile solutions of KH₂PO₄ (to 0.05%), CaCl₂ (to 2 mM), and L-proline (to 0.3%).

-

-

Procedure:

-

Inoculate 1 L of sterile production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

-

Incubate at 28°C with agitation at 200 rpm for 7-10 days.

-

Monitor the production of this compound periodically by taking samples for HPLC analysis.

-

Protocol 3: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)

RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.

-

Factor Screening: Use a Plackett-Burman design to identify the most significant factors affecting this compound production (e.g., concentrations of carbon and nitrogen sources, pH, temperature, agitation speed).

-

Optimization: Employ a central composite design (CCD) or Box-Behnken design to determine the optimal levels of the significant factors identified in the screening stage.

-

Data Analysis: Use statistical software to analyze the experimental data and generate a model that predicts the optimal conditions for this compound production.

II. Purification of this compound

Introduction

The purification of this compound from the fermentation broth involves a multi-step process to separate the target compound from other metabolites, media components, and cellular debris. The following protocol outlines a general strategy for the isolation and purification of this compound.

Data Presentation: Purification Summary

The following table provides a template for summarizing the results of a typical purification process. The values are illustrative.

Table 5: this compound Purification Summary

| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (mg this compound/mg Protein) | Yield (%) | Purification Fold |

| Crude Extract | 2500 | 200 | 0.08 | 100 | 1 |

| Ethyl Acetate Extraction | 800 | 180 | 0.23 | 90 | 2.8 |

| Silica Gel Chromatography | 150 | 150 | 1.00 | 75 | 12.5 |

| Preparative HPLC | 20 | 120 | 6.00 | 60 | 75 |

Experimental Protocols: Purification

Protocol 4: Extraction of this compound

-

Harvesting: After fermentation, centrifuge the culture broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant. This compound is typically found in both the mycelium and the supernatant.

-

Mycelial Extraction:

-

Extract the mycelial cake with ethyl acetate (3 x volume of the wet mycelial weight).

-

Stir the suspension for 2 hours at room temperature.

-

Separate the ethyl acetate layer by centrifugation or filtration.

-

Pool the ethyl acetate extracts.

-

-

Supernatant Extraction:

-

Adjust the pH of the supernatant to 7.0.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Pool the ethyl acetate extracts.

-

-

Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 5: Silica Gel Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in chloroform.

-

Pour the slurry into a glass column (e.g., 50 cm length x 5 cm diameter) and allow it to pack under gravity.

-

Equilibrate the column with chloroform.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried silica gel containing the sample onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a stepwise gradient of chloroform and methanol.

-

Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Pool the pure fractions containing this compound and evaporate the solvent.

-

Protocol 6: High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 20 µL.

III. Visualizations

Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the formation of the polyketide backbone, which then undergoes a series of cyclization, oxidation, and glycosylation steps to yield the final product.[4][5] The genes responsible for the biosynthesis of the aglycone and the deoxysugar are located in separate clusters on the S. olivaceus chromosome.[1][3]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Fermentation and Purification

The overall workflow for the production and purification of this compound involves several key stages, from the initial culture of S. olivaceus to the final isolation of the pure compound.

Caption: Workflow for this compound production and purification.

References

- 1. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Elloramycin in Streptomyces Culture using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elloramycin is an anthracycline-like antibiotic produced by Streptomyces olivaceus that exhibits antitumor properties.[1][2] As with many secondary metabolites, optimizing its production in fermentation cultures is a critical step in drug development. A robust and sensitive analytical method is therefore essential for the accurate quantification of this compound to monitor and enhance its yield. This application note provides a detailed protocol for the quantification of this compound in Streptomyces culture supernatant and cell lysate using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method is designed for high selectivity and sensitivity, making it suitable for complex biological matrices.

Principle

This method employs a reverse-phase HPLC for the chromatographic separation of this compound from other culture components. The analyte is then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high specificity by monitoring a specific precursor ion to product ion fragmentation transition for this compound. Quantification is achieved by comparing the analyte's response to a standard curve generated from known concentrations of a purified this compound standard.

Materials and Reagents

-

This compound analytical standard (purity ≥95%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation from Streptomyces Culture

a) Culture Supernatant:

-

Transfer 1 mL of the Streptomyces culture to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the cells.

-

Carefully transfer 500 µL of the supernatant to a new microcentrifuge tube.

-

Add 1 mL of acetonitrile (2:1 ratio of acetonitrile to supernatant) to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Filter the resulting supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

b) Cell Lysate:

-

After removing the supernatant, wash the cell pellet from step 2a with 1 mL of sterile water and centrifuge again. Discard the supernatant.

-

Resuspend the cell pellet in 500 µL of ultrapure water.

-

Lyse the cells using a suitable method (e.g., sonication on ice or bead beating).

-

Add 1 mL of acetonitrile to the lysate for protein precipitation and extraction.

-

Follow steps 5-7 from the supernatant preparation protocol.

HPLC-MS/MS Method

a) HPLC Conditions: A standard reverse-phase separation is effective for this compound.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1 min: 10% B, 1-5 min: 10-95% B, 5-6 min: 95% B, 6-6.1 min: 95-10% B, 6.1-8 min: 10% B |

b) Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument dependent, optimize for best signal |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound

The molecular formula of this compound is C32H36O15, with a monoisotopic mass of approximately 660.21 g/mol . The protonated molecule [M+H]+ will be the precursor ion. Product ions are generated by the cleavage of the glycosidic bond and fragmentation of the aglycone.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 661.2 | 471.1 | 25 | 100 |

| This compound (Qualifier) | 661.2 | 289.1 | 35 | 100 |

(Note: These are proposed transitions and should be optimized for the specific instrument used.)

Data Presentation

The following tables represent hypothetical but realistic data obtained using this method.

Table 1: Calibration Curve Parameters for this compound

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Regression Equation | y = 1500x + 500 |

| Correlation Coeff. (r²) | ≥ 0.995 |

| Weighting | 1/x |

Table 2: Method Performance Characteristics

| Parameter | Supernatant | Cell Lysate |

| Limit of Detection (LOD) | 0.5 ng/mL | 0.8 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL | 2.0 ng/mL |

| Intra-day Precision (%RSD) | < 5% | < 6% |

| Inter-day Precision (%RSD) | < 8% | < 9% |

| Recovery (%) | 95 ± 5% | 92 ± 7% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of this compound in Streptomyces culture. This application note offers a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The provided workflows and hypothetical data serve as a strong foundation for researchers to implement this method for monitoring this compound production, thereby aiding in the optimization of fermentation processes and accelerating drug development efforts.

References

- 1. Universal Sample Preparation Method for Characterization of Bacteria by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioactivity Screening of Elloramycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for establishing a suite of bioactivity screening assays to characterize Elloramycin derivatives. The protocols detailed below cover antibacterial, antifungal, and anticancer activities, reflecting the known biological profile of the parent compound.

Introduction to this compound and its Derivatives

This compound is an anthracycline-like natural product belonging to the polyketide family, produced by Streptomyces olivaceus. It exhibits weak to moderate activity against Gram-positive bacteria and shows cytotoxic effects against some cancer cell lines, such as murine L1210 leukemia.[1][2] Structurally, it is characterized by a tetracenomycin C core aglycone and a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety. This sugar component is understood to be crucial for its biological activity. The primary mechanisms of action for this compound and its analogs are believed to be the inhibition of topoisomerase II and/or the disruption of ribosomal translation.[3][4]

The development of this compound derivatives through synthetic modifications or combinatorial biosynthesis aims to enhance potency, selectivity, and pharmacokinetic properties. A systematic screening approach is therefore essential to evaluate the bioactivity of these novel compounds.

Experimental Workflow for Screening this compound Derivatives

The following diagram outlines a logical workflow for the comprehensive screening of a library of this compound derivatives.

Section 1: Anticancer Activity Screening

The anticancer potential of this compound derivatives can be assessed by evaluating their cytotoxicity against a panel of human cancer cell lines.

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is suitable for high-throughput screening of compound libraries to determine their cytotoxic effects.

Recommended Cell Lines: A diverse panel of cancer cell lines should be used to identify broad-spectrum activity as well as potential selectivity. The NCI-60 panel or a subset is recommended. Based on available data for related compounds, initial screening should include:

-

Leukemia: Murine L1210[2], Human K-562

-

Breast Cancer: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)

-

Lung Cancer: A549

-

Colon Cancer: HCT-116

-

Liver Cancer: HepG2

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

This compound derivatives (dissolved in DMSO, stock concentration 10 mM)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in complete medium. A common starting range is 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

-

Data Presentation: Cytotoxicity of this compound Derivatives

Note: The following data are illustrative examples for template purposes, as comprehensive public data for this compound derivatives is limited.

| Compound | Derivative Type | L1210 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| This compound | Parent | 5.2 | 8.1 | 12.5 |

| Derivative 1 | Aglycone | >50 | >50 | >50 |

| Derivative 2 | 8-O-methyl | 1.8 | 3.5 | 6.2 |

| Derivative 3 | Isothis compound | 7.5 | 10.2 | 15.8 |

| Doxorubicin | Control | 0.1 | 0.5 | 0.8 |

Section 2: Antibacterial and Antifungal Activity Screening

The antimicrobial properties of this compound derivatives should be evaluated against a panel of clinically relevant bacterial and fungal strains.

Application Note:

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.

Recommended Microbial Strains:

-

Gram-Positive Bacteria:

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Enterococcus faecalis (e.g., ATCC 29212)

-

Streptococcus pneumoniae (e.g., ATCC 49619)

-

-

Gram-Negative Bacteria:

-

Escherichia coli (e.g., ATCC 25922)

-

Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Fungi (Yeast):

-

Candida albicans (e.g., ATCC 90028)

-

Cryptococcus neoformans (e.g., ATCC 208821)

-

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

This compound derivatives (dissolved in DMSO)

-

Bacterial and fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well U-bottom microtiter plates

-

Standardized microbial inocula (0.5 McFarland standard)

-

Positive control antibiotics (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives, Fluconazole for fungi)

-

Spectrophotometer or McFarland standard tubes

-

Incubator

Procedure:

-

Compound Preparation:

-

In a 96-well plate, prepare two-fold serial dilutions of the this compound derivatives in the appropriate broth (CAMHB or RPMI). The final volume in each well should be 50 µL. Concentrations typically range from 0.06 to 128 µg/mL.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: Antimicrobial Activity of this compound Derivatives

Note: The following data are illustrative examples for template purposes.